molecular formula C10H11N3O2 B8310080 3-hydroxy-N-(1H-indazol-5-yl)propanamide

3-hydroxy-N-(1H-indazol-5-yl)propanamide

Cat. No.: B8310080
M. Wt: 205.21 g/mol
InChI Key: RITJEFCICYPANJ-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(1H-indazol-5-yl)propanamide is a ceramide derivative isolated from the endophytic fungus Botryosphaeria dothidea KJ-1, found in the stem bark of Melia azedarach L. (white cedar) in China . Structurally, it features a hydroxypropanamide chain linked to the 5-position of the indazole moiety. This contrasts with known compounds from the same study, which showed cytotoxic effects (IC₅₀: 3.13–73.4 µM), suggesting that structural modifications in the hydroxypropanamide-indazole scaffold may reduce toxicity .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-hydroxy-N-(1H-indazol-5-yl)propanamide

InChI

InChI=1S/C10H11N3O2/c14-4-3-10(15)12-8-1-2-9-7(5-8)6-11-13-9/h1-2,5-6,14H,3-4H2,(H,11,13)(H,12,15)

InChI Key

RITJEFCICYPANJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CCO)C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison of 3-Hydroxy-N-(1H-Indazol-5-yl)propanamide with Analogues
Compound Name Source/Origin Key Structural Features Biological Activity Reference
This compound Botryosphaeria dothidea KJ-1 Indazole-5-yl + hydroxypropanamide Non-cytotoxic (≤100 µM)
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (2a) Synthetic Naphthalene + 2-methoxyphenylamide Antibacterial (MIC = 55 µmol/L)
3-Hydroxy-N-(2-trifluoromethylphenyl)naphthalene-2-carboxamide (7a) Synthetic Naphthalene + 2-CF₃-phenylamide Moderate antimycobacterial activity
4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide Synthetic Indazole-5-yl + 4-fluorobenzamide + piperidinyl Pharmacological receptor modulation (e.g., CNS targets)

Key Structural and Functional Differences

Core Scaffold Modifications: Indazole vs. However, naphthalene carboxamides exhibit stronger antibacterial activity, possibly due to increased lipophilicity facilitating membrane penetration . Substituent Effects: The hydroxypropanamide chain in the target compound contrasts with the methoxy or trifluoromethyl groups in phenylamide derivatives (e.g., 2a, 7a). These substituents in naphthalene carboxamides likely enhance steric and electronic interactions with bacterial enzymes, explaining their higher antibacterial potency .

Cytotoxicity Profile :

  • The absence of cytotoxicity in this compound (up to 100 µM) contrasts sharply with the cytotoxic effects of other fungal-derived compounds (IC₅₀: 3.13–73.4 µM) . This suggests that the indazole-hydroxypropanamide combination may mitigate toxic side effects observed in structurally distinct natural products.

Pharmacological Potential: Indazole derivatives, such as 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide, are often explored for central nervous system (CNS) or anticancer applications due to their affinity for receptors like serotonin or dopamine transporters .

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